2-Methyl-6-(piperidin-1-yl)nicotinaldehyde
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Overview
Description
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is a derivative of nicotinaldehyde, featuring a piperidine ring attached to the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde typically involves the reaction of 2-methyl-6-bromonicotinaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the piperidine group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-6-(piperidin-1-yl)nicotinic acid.
Reduction: 2-Methyl-6-(piperidin-1-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the aldehyde group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(piperidin-1-yl)pyridine: Similar structure but lacks the aldehyde group.
2-Methyl-6-(piperidin-1-yl)quinoline: Contains a quinoline ring instead of a nicotinaldehyde structure.
Uniqueness
2-Methyl-6-(piperidin-1-yl)nicotinaldehyde is unique due to the presence of both the piperidine ring and the aldehyde group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1355175-63-1 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-methyl-6-piperidin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-11(9-15)5-6-12(13-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
SPNGPJJFFVSAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C=O |
Origin of Product |
United States |
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